N'-(3-CHLOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE
Overview
Description
N’-(3-CHLOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: May serve as a precursor for the development of pharmaceutical agents.
Industry: Possible applications in the production of agrochemicals and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves the reaction of 3-chloroaniline with 2-methylpropylamine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C
Solvent: Common solvents include ethanol or methanol
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-CHLOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of N’-(3-CHLOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-BROMOPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE
- N’-(3-FLUOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE
- N’-(3-METHOXYPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE
Uniqueness
N’-(3-CHLOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is unique due to the presence of the 3-chlorophenyl group, which may impart specific chemical and biological properties
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-methylpropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)7-14-11(16)12(17)15-10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBDUQMOPKYQNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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